molecular formula C20H22N4O2 B2425280 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1286713-29-8

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2425280
CAS No.: 1286713-29-8
M. Wt: 350.422
InChI Key: CSJDBGMFVCFZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a pyrazole ring substituted with dimethylamino and phenyl groups, and an acetamide moiety linked to a methoxyphenyl group

Preparation Methods

The synthesis of 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the pyrazole derivative with 4-methoxyphenylacetic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide stands out due to its unique structural features and functional groups. Similar compounds include:

    2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide: Lacks the methoxy group on the phenyl ring.

    2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-hydroxyphenyl)acetamide: Contains a hydroxy group instead of a methoxy group.

    2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide: Features a chloro group on the phenyl ring.

Properties

IUPAC Name

2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-23(2)20-18(15-7-5-4-6-8-15)13-24(22-20)14-19(25)21-16-9-11-17(26-3)12-10-16/h4-13H,14H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJDBGMFVCFZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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